5-Biphenyl-4-ylcyclohexane-1,3-dione
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Overview
Description
5-Biphenyl-4-ylcyclohexane-1,3-dione is an organic compound with the molecular formula C18H16O2 It is characterized by a biphenyl group attached to a cyclohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Biphenyl-4-ylcyclohexane-1,3-dione typically involves the reaction of biphenyl derivatives with cyclohexane-1,3-dione under specific conditions. One common method involves the use of Friedel-Crafts acylation, where biphenyl is reacted with cyclohexane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Biphenyl-4-ylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can lead to a variety of substituted biphenyl derivatives .
Scientific Research Applications
5-Biphenyl-4-ylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Biphenyl-4-ylcyclohexane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-ylcyclohexane-1,3-dione: A closely related compound with similar structural features.
Cyclohexane-1,3-dione derivatives: Other derivatives of cyclohexane-1,3-dione with varying substituents on the cyclohexane ring.
Biphenyl derivatives: Compounds containing the biphenyl moiety with different functional groups.
Uniqueness
5-Biphenyl-4-ylcyclohexane-1,3-dione is unique due to the presence of both biphenyl and cyclohexane-1,3-dione moieties, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
5-(4-phenylphenyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-17-10-16(11-18(20)12-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXGCLXUXFATQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699487 |
Source
|
Record name | 1~1~,1~6~-Dihydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~3~,1~5~(1~2~H,1~4~H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101723-10-8 |
Source
|
Record name | 1~1~,1~6~-Dihydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~3~,1~5~(1~2~H,1~4~H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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